molecular formula C14H18N2O3 B11939803 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11939803
M. Wt: 262.30 g/mol
InChI Key: PHVAXNKQQBUDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a hydroxypropyl group, a methoxyphenyl group, and a dihydropyridazinone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of raw materials, reaction conditions, and purification techniques are crucial to ensure cost-effectiveness and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxypropyl group to a carbonyl group.

    Reduction: Reduction of the dihydropyridazinone ring to a fully saturated pyridazinone.

    Substitution: Nucleophilic substitution reactions at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of 2-(3-Oxopropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

    Reduction: Formation of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)pyridazinone.

    Substitution: Formation of halogenated derivatives such as 2-(3-Hydroxypropyl)-6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypropyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
  • 2-(3-Hydroxypropyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
  • 2-(3-Hydroxypropyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its therapeutic efficacy and selectivity.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C14H18N2O3/c1-19-12-5-3-11(4-6-12)13-7-8-14(18)16(15-13)9-2-10-17/h3-6,17H,2,7-10H2,1H3

InChI Key

PHVAXNKQQBUDSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)CC2)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.